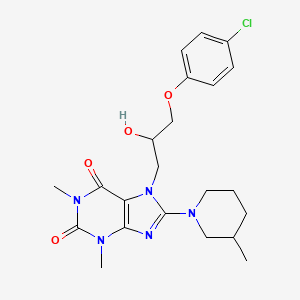

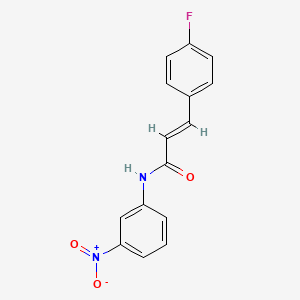

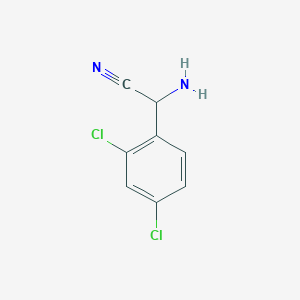

2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, also known as BINA, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. BINA is a member of the indolizine family of compounds and has been shown to inhibit the activity of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation and survival.

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

2-Amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide derivatives play a significant role in the field of chemical synthesis, showcasing their versatility in generating novel compounds. For instance, a novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives demonstrates the compound's utility in creating complex molecules efficiently. This process involves the reaction of alkyl or aryl isocyanides and pyridine-2-carbaldehyde with acetoacetanilide, highlighting the compound's potential in facilitating innovative chemical reactions without the need for prior activation or modification (Ziyaadini et al., 2011).

Photoluminescent Materials

Indolizine derivatives exhibit unique optical properties, such as the pH-dependent photoluminescence behavior observed in 6-amino-8-cyanobenzo[1,2-b]indolizines. These materials show a reversible blue shift in fluorescence emission upon protonation, which is a rare and valuable characteristic for photoluminescent materials. The synthesis from indole-2-carboxaldehydes allows for various substitutions to tune optical and pH effects, showcasing the compound's potential in developing new photoluminescent materials with specific optical properties (Outlaw et al., 2016).

Antimicrobial and Antitumor Applications

The synthesis and evaluation of 2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide derivatives in antimicrobial and antitumor activities highlight their potential therapeutic applications. For example, the creation of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines showcases the compound's relevance in developing new treatments. These compounds have been evaluated for their insecticidal and fungicidal activities, demonstrating their potential in medical and agricultural applications (Zhu et al., 2014).

Propriétés

IUPAC Name |

2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN4O4/c23-14-6-8-15(9-7-14)25-22(29)18-17-3-1-2-12-26(17)20(19(18)24)21(28)13-4-10-16(11-5-13)27(30)31/h1-12H,24H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXPEBGRZSZDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2601077.png)

![4-(3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2601080.png)

![1-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2601083.png)

![5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2601092.png)

![4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2601095.png)